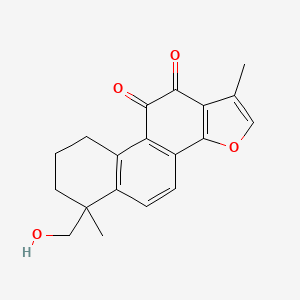

Tanshinone II-b

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tanshinone II-b is a bioactive compound derived from the roots of Salvia miltiorrhizaThis compound belongs to the class of abietane diterpenoid quinones and has been extensively studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tanshinone II-b can be synthesized through various chemical reactions. One common method involves the dehydrogenation of ferruginol to form cryptotanshinone, which is then reduced by reductases to produce this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Salvia miltiorrhiza roots. The extraction process usually employs ethanol as a solvent, followed by purification steps such as column chromatography to isolate the compound . Advances in synthetic biology have also led to the development of high-yield functional bacteria for the biosynthesis of tanshinones .

Chemical Reactions Analysis

Types of Reactions: Tanshinone II-b undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form tanshinone IIA, a closely related compound with similar pharmacological properties .

Common Reagents and Conditions:

Oxidation: Reagents like selenium dioxide (SeO2) in 1,4-dioxane are commonly used for oxidation reactions.

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst is used for reduction reactions.

Substitution: Various organic solvents and catalysts are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include other tanshinones like tanshinone IIA and cryptotanshinone, each with distinct pharmacological activities .

Scientific Research Applications

Tanshinone II-b has a wide range of scientific research applications:

Mechanism of Action

Tanshinone II-b exerts its effects through multiple molecular targets and pathways. It modulates the expression of autophagy-related proteins such as Beclin-1 and LC3-II, and influences signaling pathways like PI3K/Akt/mTOR and MEK/ERK/mTOR . Additionally, it activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which plays a crucial role in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Tanshinone IIA: Known for its anticancer and cardiovascular protective effects.

Cryptotanshinone: Exhibits significant antitumor activity by inducing apoptosis and cell cycle arrest.

Tanshinone I: Has potent anti-inflammatory and antioxidant properties.

Uniqueness of Tanshinone II-b: this compound is unique due to its dual role in regulating autophagy and its ability to modulate multiple signaling pathways, making it a versatile compound for therapeutic applications .

Properties

IUPAC Name |

6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUXBBDRILEIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butanone, 4-[4-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl]oxy]phenyl]-](/img/structure/B13392871.png)

![Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13392878.png)

![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)

![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)

![l-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]-](/img/structure/B13392903.png)

![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)

![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)

![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)

![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)